molecular formula C27H32N4O4S B11223992 7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11223992
M. Wt: 508.6 g/mol
InChI Key: JUFGNTLCKVCWAC-UHFFFAOYSA-N
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Description

The compound 7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule featuring a piperazine ring, a quinazolinone core, and a dioxolo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:

Industrial Production Methods

Industrial production methods for such complex molecules often involve parallel solid-phase synthesis and photocatalytic synthesis to enhance yield and purity . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Properties

Molecular Formula

C27H32N4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

7-[6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H32N4O4S/c1-18-7-6-8-20(13-18)30-12-11-29(16-19(30)2)25(32)9-4-3-5-10-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h6-8,13-15,19H,3-5,9-12,16-17H2,1-2H3,(H,28,36)

InChI Key

JUFGNTLCKVCWAC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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